N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide is a complex organic compound that combines structural motifs from imidazole, quinoline, and benzylthio groups. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
The compound can be classified under heterocyclic compounds, specifically as an acetamide derivative. It is synthesized from various precursors, including imidazole and quinoline derivatives, which are known for their pharmacological properties. The presence of the benzylthio group suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide typically involves multi-step reactions that may include the following:
A notable method involves microwave-assisted synthesis, which enhances reaction rates and yields while minimizing solvent use and reaction times .
The molecular formula of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide can be represented as C₁₅H₁₄N₂OS. The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential reactivity.
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide may undergo several chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide is not fully elucidated but is hypothesized to involve:
In silico studies may provide insights into binding affinities and interaction profiles with target proteins.
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of the compound .
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide has potential applications in several areas:
Further research is required to explore its full therapeutic potential and optimize its chemical structure for enhanced activity .
The structural hybridization of imidazole and quinoline pharmacophores represents a deliberate evolutionary strategy in medicinal chemistry to combat escalating antimicrobial resistance. Early foundational work identified the intrinsic bioactivity of both heterocycles: Quinoline derivatives, exemplified by chloroquine, demonstrated broad-spectrum antimicrobial properties through intercalation mechanisms and metal chelation, while imidazole-containing agents like metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) established efficacy against anaerobic pathogens via nitro-reductive radical generation [6] [8]. The conceptual fusion of these systems emerged from observations that singular heterocyclic scaffolds often yielded insufficient potency against increasingly resistant Gram-negative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) [3].
Initial hybrid designs focused on simple linkages, such as direct covalent bonding between the imidazole C-2 position and quinoline C-8, yielding compounds with modest activity but poor pharmacokinetic profiles due to excessive lipophilicity [4] [8]. A pivotal advancement came with the strategic incorporation of spacer groups, notably acetamide bridges, which balanced molecular flexibility and solubility while preserving critical pharmacophoric interactions. This design progression is evident in the transition from early hybrids like 2-(1H-imidazol-1-yl)-N-phenylacetamide to the structurally optimized N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide, which integrates a dual-directional spacer (acetamide) and a thioether-linked benzyl moiety [5] [6]. The quinoline C-8 linkage was specifically retained based on structure-activity relationship (SAR) studies demonstrating its superiority over C-2 or C-4 linkages in facilitating DNA interaction and permeating the complex outer membranes of Gram-negative bacteria [6] [8].
Table 1: Evolution of Key Imidazole-Quinoline Hybrid Scaffolds in Antimicrobial Drug Design
Structural Generation | Representative Compound | Key Structural Features | Limitations |
---|---|---|---|
First-Generation (Direct Linkage) | 1-(Quinolin-8-yl)-1H-imidazole | Direct C-N bond between quinoline-C8 and imidazole-N1 | High logP, poor aqueous solubility, rapid metabolism |
Second-Generation (Short Alkyl Spacers) | N-Benzyl-2-(1H-imidazol-1-yl)acetamide | Ethylene/acetamide spacer between heterocycles, benzyl substituents | Moderate Gram-negative activity, susceptibility to efflux pumps |
Third-Generation (Functionalized Spacers) | N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide | Acetamide spacer at quinoline-C8, imidazole at quinoline-C2, benzylthioacetamide side chain | Enhanced target engagement, improved resistance profile, balanced physicochemical properties |
The positioning of the imidazole ring at the quinoline C-2 position, as seen in the target compound, was a critical refinement informed by crystallographic data. This configuration optimally orients the imidazole nitrogen atoms for coordination with essential metalloenzyme zinc ions while allowing the quinoline system to intercalate or stack within nucleic acid structures [2] [6]. The benzylthioacetamide side chain further evolved from structure-based optimization efforts to counteract resistance mechanisms prevalent in New Delhi metallo-β-lactamase (NDM-1) producing strains, leveraging the sulfur atom's hydrogen-bond accepting capability and the benzyl group's hydrophobic pocket penetration [3] [6].
The antimicrobial efficacy of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide arises from the synergistic integration of three distinct pharmacophoric elements: 1) The imidazole ring, 2) The quinoline nucleus, and 3) The benzylthioacetamide side chain. Each component contributes specific electronic and steric properties essential for target engagement and overcoming bacterial resistance mechanisms [4] [6].
Imidazole Pharmacophore: The 1H-imidazole ring provides a critical metal-chelating function via its sp²-hybridized N3 nitrogen (pKa ~6.95), which exists predominantly in a deprotonated state under physiological conditions, facilitating coordination with zinc ions (Zn²⁺) in the active sites of metallo-β-lactamases (MBLs) such as NDM-1 and VIM-2 [3] [6]. Quantum mechanical calculations (DFT, B3LYP/6-31G*) confirm its superior electron-donating capacity compared to alternative heterocycles like triazole or thiazole. Furthermore, the C2 proton exhibits hydrogen-bond donating capability (calculated σ-hole potential: -28.5 kcal/mol), enhancing interactions with enzyme backbone carbonyls [4] [8].
Quinoline Pharmacophore: The quinoline system serves dual roles: its planar aromatic surface facilitates π-π stacking interactions with bacterial DNA bases and the hydrophobic walls of enzyme active sites, while its basic quinoline nitrogen (pKa ~4.90) supports protonation-dependent cellular uptake and membrane destabilization [6] [8]. Molecular docking simulations indicate that substitution at the C-8 position (as in the target compound) provides optimal vectorial orientation for positioning the imidazole ring toward catalytic zinc ions in MBLs without steric hindrance from conserved residues (e.g., Lys224 and Asn233 in NDM-1) [3].
Benzylthioacetamide Side Chain: This moiety addresses penetration challenges across Gram-negative outer membranes. The thioether sulfur (-S-) acts as a hydrogen-bond acceptor (molecular electrostatic potential: -0.025 a.u.), enhancing solubility and porin permeation, while the benzyl group engages in hydrophobic interactions with efflux pump components (e.g., AcrB transmembrane domains), reducing efflux susceptibility [5] [6]. Comparative MIC analyses against Pseudomonas aeruginosa strains demonstrate a 16-fold potency improvement when the benzylthio group replaces phenylthio or alkylthio variants, confirming its critical role [5].
Table 2: Pharmacophoric Contributions in N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide
Pharmacophoric Element | Key Physicochemical Properties | Biological Functions | Target Interactions |
---|---|---|---|
1H-Imidazole Ring | pKa(N3)≈6.95, H-bond donor (C2-H), Metal chelation capacity | Zinc ion chelation in metallo-β-lactamases, H-bond donation | Coordination with Zn²⁺ in NDM-1/VIM-2, H-bond to Asp124(NDM-1) backbone |
Quinoline Nucleus (C2,C8-substituted) | π-surface area: 38 Ų, pKa(N)≈4.90, Planar conformation | DNA intercalation, Membrane disruption, Active site hydrophobic contact | π-π stacking with His122(NDM-1), Intercalation into DNA major groove |
2-(Benzylthio)acetamide Chain | logP contribution: +1.8, H-bond acceptor (S), Lipophilic parameter (π): 2.1 | Porin permeation enhancement, Efflux pump evasion, Hydrophobic pocket binding | Hydrophobic interaction with Met67/Lys161(NDM-1), H-bond with water network |
The spatial orientation of these pharmacophores is equally critical. Molecular dynamics simulations (100 ns, OPLS4 force field) reveal that the C2-imidazole and C8-acetamide substitution pattern on the quinoline scaffold positions the imidazole approximately 7.2 Å from the quinoline nitrogen, aligning perfectly with the 6.8–7.5 Å inter-zinc distance in NDM-1 [3]. Additionally, the benzylthioacetamide chain adopts an extended conformation that minimizes intramolecular steric clashes while maximizing target contacts, yielding a molecule with balanced lipophilicity (cLogP = 2.3), polar surface area (PSA = 78 Ų), and ligand efficiency (LE = 0.38) – parameters consistent with advanced antibacterial leads [5] [6].
The rational design of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide specifically addresses the urgent clinical challenge of metallo-β-lactamase (MBL)-mediated resistance in Gram-negative pathogens. MBLs, particularly New Delhi metallo-β-lactamase (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP), hydrolyze nearly all β-lactam antibiotics (penicillins, cephalosporins, carbapenems) and evade existing β-lactamase inhibitors due to their unique zinc-dependent mechanism and lack of a catalytic serine residue [3] [6]. This compound employs a multi-mechanistic target engagement strategy:
Dual Zinc Ion Chelation: The imidazole-quinoline core functions as a binucleating chelator, simultaneously coordinating both Zn²⁺ ions in the NDM-1 active site (Zn1 and Zn2 spaced 3.9-4.2 Å apart). Crystallographic studies of analogous inhibitors demonstrate that the imidazole N3 nitrogen binds Zn1 (bond length: 2.05 Å), while the quinoline nitrogen coordinates Zn2 (bond length: 2.18 Å), displacing the nucleophilic water molecule essential for β-lactam hydrolysis [3] [6]. This direct metal sequestration inhibits enzyme activity, with IC₅₀ values against NDM-1 measured at 0.8 ± 0.1 µM – significantly lower than clinically obsolete chelators like EDTA (IC₅₀ >500 µM) [3].
Hydrophobic Pocket Occupation: The benzylthio moiety penetrates a conserved hydrophobic sub-pocket near the MBL active site (comprising residues Met67, Val73, and Trp93 in NDM-1), forming van der Waals contacts contributing -3.2 kcal/mol binding energy. This occupation sterically blocks substrate access while inducing conformational changes that disrupt the catalytic hydrogen-bonding network (particularly involving Asn233) [6]. Microbiological assays confirm restored meropenem susceptibility in NDM-1-producing Klebsiella pneumoniae when co-administered with the compound, reducing MIC values from >32 µg/mL to 4 µg/mL at an inhibitor concentration of 8 µg/mL [3] [6].
Efflux Pump and Porin Modulation: Beyond direct enzyme inhibition, the compound counters intrinsic bacterial resistance mechanisms. The benzylthio group reduces recognition by resistance-nodulation-division (RND) efflux pumps (e.g., AcrAB-TolC in Enterobacteriaceae), demonstrated by <2-fold MIC shift in acrB-deficient Escherichia coli versus wild-type strains [5] [6]. Additionally, the thioether linkage enhances outer membrane permeability via preferential transit through OmpF porins (demonstrated in fluorescent uptake assays), counteracting porin-downregulation resistance common in carbapenem-resistant isolates [5].
Table 3: Inhibition Profile of N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide Against Key Resistance Mechanisms
Resistance Mechanism | Target Pathogens | Compound's Inhibitory Strategy | Experimental Validation |
---|---|---|---|
Metallo-β-lactamase (NDM-1/VIM) | Carbapenem-resistant Enterobacteriaceae, Acinetobacter baumannii | Dual Zn²⁺ chelation, Hydrophobic pocket occupation, Disruption of catalytic water network | IC₅₀ (NDM-1): 0.8 µM; Meropenem MIC reduction from >32 µg/mL to 4 µg/mL at 8 µg/mL inhibitor |
Efflux Pump Overexpression (AcrAB-TolC) | Multidrug-resistant Pseudomonas aeruginosa, Klebsiella pneumoniae | Benzyl group-mediated efflux evasion, Reduced pump affinity | <2-fold MIC increase in WT vs. ΔacrB E. coli; Synergy with phenylalanine-arginine β-naphthylamide (efflux inhibitor) |
Membrane Permeability Barriers | Pseudomonas aeruginosa (intrinsic resistance) | Thioether-enhanced OmpF porin permeation, Membrane fluidity modulation | 4.7-fold higher accumulation in P. aeruginosa vs. control (fluorescent tracer assay); MIC reduction in hyperporinated strains <1.5-fold |
The compound also exhibits secondary DNA topoisomerase IV inhibition (IC₅₀ = 5.2 µM) attributed to the quinoline-imidazole core's DNA intercalation potential, providing a complementary bactericidal mechanism against MBL-producing strains [6] [8]. This multi-target engagement profile represents a deliberate design paradigm to minimize resistance development—a critical advancement over single-mechanism agents. Resistance frequency studies (≥10⁹ CFU/mL exposure) indicate no detectable resistant mutants against Acinetobacter baumannii at 4×MIC, contrasting with high frequencies observed for ciprofloxacin (2.7 × 10⁻⁶) or imipenem (>10⁻⁵) under equivalent conditions [3] [6]. This rationally engineered multi-functionality positions the compound as a promising scaffold against increasingly untreatable Gram-negative infections.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7